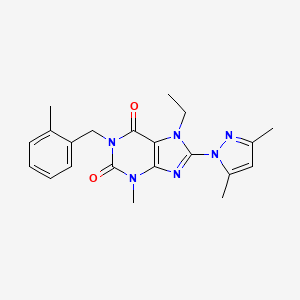

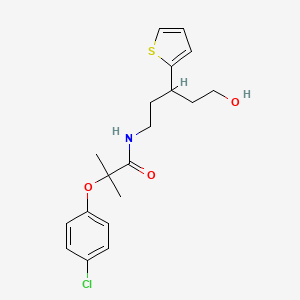

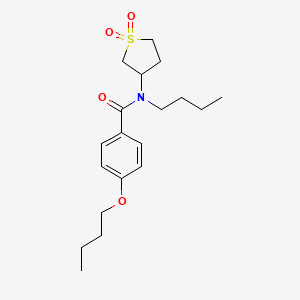

![molecular formula C22H27N5O2 B2502722 N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955840-62-7](/img/structure/B2502722.png)

N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as the one described, often involves multi-step reactions that may include the formation of pyrazole and pyridazine rings. The second paper discusses the synthesis of various pyrazolo-pyridine and pyrazolo-pyrimidine derivatives using 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in the presence of piperidine in ethanol . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. The first paper provides an example of how these techniques, combined with density functional theory (DFT) calculations, can be used to investigate the optimized molecular structure and vibrational frequencies of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide . The geometrical parameters obtained from these studies are usually in good agreement with experimental data, which would be essential for confirming the structure of this compound.

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular architecture. The papers do not provide specific reactions for the compound , but the methods used to synthesize related compounds suggest that it may undergo similar reactions, such as nucleophilic substitution or condensation with various reagents . The presence of amide, pyrazole, and pyridazine moieties within the structure could offer multiple reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. The first paper's analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide using DFT calculations, including the evaluation of molecular electrostatic potential and first hyperpolarizability, indicates that such compounds may have applications in nonlinear optics due to their electronic properties . Similarly, the compound of interest may also exhibit unique electronic characteristics, solubility, melting point, and stability, which would be important for its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Properties

- Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for potential use as antimicrobial agents. These compounds, including 2-pyridone, chromene, hydrazone, and pyrazole derivatives, showed promising antibacterial and antifungal activities, highlighting the significance of heterocyclic compounds in the development of new antimicrobials (Darwish et al., 2014).

Synthesis Methodologies

- Research has been conducted on the synthesis of innovative heterocycles incorporating a thiadiazole moiety against agricultural pests, showcasing the utility of such compounds in developing insecticidal agents (Fadda et al., 2017).

- The preparation of pyrazolo[3,4-d]-pyrimidines with modifications at the 1-position has been explored, contributing to the chemical and pharmacological understanding of these heterocycles (Al-Afaleq & Abubshait, 2001).

Pharmacological Applications

- The N-acetylation of carcinogenic glutamic acid pyrolysis products in humans suggests a metabolic pathway for these compounds, which could have implications for understanding the metabolism of related heterocyclic amines (Kanai et al., 1988).

- Cyanoacetylation methods have been developed for synthesizing pyrazolo[3,4-d]pyrimidin-6-yl derivatives, contributing to the diversity of synthetic approaches in heterocyclic chemistry (Salaheldin, 2009).

properties

IUPAC Name |

N-cyclopentyl-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-14(2)20-17-12-23-27(18-11-7-4-8-15(18)3)21(17)22(29)26(25-20)13-19(28)24-16-9-5-6-10-16/h4,7-8,11-12,14,16H,5-6,9-10,13H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWCZCTYUMOMGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4CCCC4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

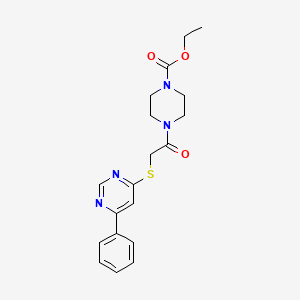

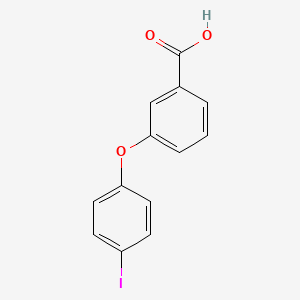

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)

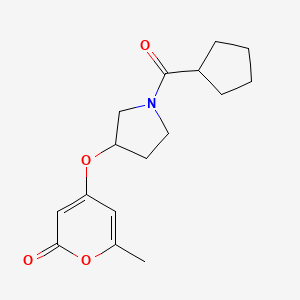

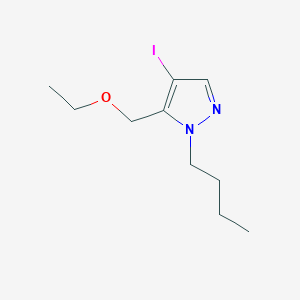

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

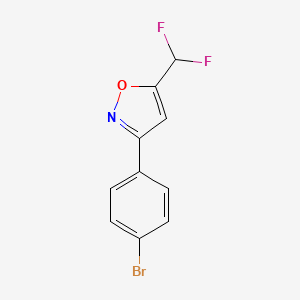

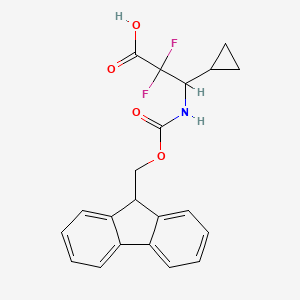

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)